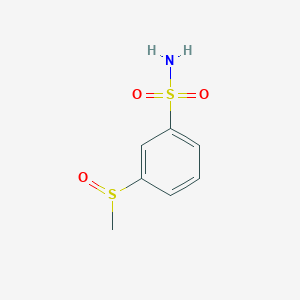
3-Methylsulfinyl-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfinyl)benzenesulfonamide typically involves the introduction of a methylsulfinyl group to a benzenesulfonamide scaffold. One common method involves the oxidation of a methylthio group to a methylsulfinyl group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out under mild conditions to prevent over-oxidation.
Industrial Production Methods
Industrial production of 3-(Methylsulfinyl)benzenesulfonamide may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agent and reaction conditions is optimized to achieve high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the methylsulfinyl group to a sulfone group.
Reduction: Reduction of the sulfinyl group back to a thioether.
Substitution: Nucleophilic substitution reactions at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 3-(Methylsulfonyl)benzenesulfonamide.
Reduction: 3-(Methylthio)benzenesulfonamide.
Substitution: Various N-substituted benzenesulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Methylsulfinyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting cellular processes that depend on carbonic anhydrase . This inhibition can lead to antiproliferative effects in cancer cells and antimicrobial activity against bacteria.
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)benzenesulfonamide: Similar structure but with a thioether group instead of a sulfinyl group.
3-(Methylsulfonyl)benzenesulfonamide: Further oxidized form with a sulfone group.
N-Substituted benzenesulfonamides: Variants with different substituents on the sulfonamide nitrogen.
Uniqueness
3-(Methylsulfinyl)benzenesulfonamide is unique due to the presence of both sulfinyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as an enzyme inhibitor make it a valuable compound for research and industrial applications.
Properties
CAS No. |
210826-66-7 |
|---|---|
Molecular Formula |
C7H9NO3S2 |
Molecular Weight |
219.3 g/mol |
IUPAC Name |
3-methylsulfinylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S2/c1-12(9)6-3-2-4-7(5-6)13(8,10)11/h2-5H,1H3,(H2,8,10,11) |
InChI Key |
MRMLQMUKWMKZSC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC(=CC=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















